2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of phenyl, thiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the ethylthio group: This step involves the substitution of a hydrogen atom on the phenyl ring with an ethylthio group, often using ethylthiol and a suitable catalyst.
Formation of the acetamide linkage: This is typically done by reacting the thiazole derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(6-(ethylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]oxazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-3-24-13-6-4-12(5-7-13)10-17(21)20-18-19-15-9-8-14(26(2,22)23)11-16(15)25-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHPBNIZBHZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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